(2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol: is a heterocyclic compound that features a unique structure combining pyrazole and oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the refluxing of methanimines in acetonitrile (MeCN) for an extended period, leading to the formation of the desired product with good yields .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under optimized conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: Its ability to interact with various biological targets makes it a valuable tool for probing biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality .
Wirkmechanismus
The mechanism of action of (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride
- (2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-2-yl)methanol
- (2,3-Dihydro-pyrazolo[5,1-b]oxazol-6-yl)-methanol
Comparison: Compared to similar compounds, (2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol stands out due to its specific structural features and reactivity. Its unique combination of pyrazole and oxazole rings provides distinct chemical properties that can be leveraged in various applications. Additionally, its ability to undergo diverse chemical reactions makes it a versatile compound for research and industrial use.
Eigenschaften
Molekularformel |
C6H8N2O2 |
---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-2-ylmethanol |
InChI |
InChI=1S/C6H8N2O2/c9-4-5-3-8-6(10-5)1-2-7-8/h1-2,5,9H,3-4H2 |
InChI-Schlüssel |
ICHPQEAZOQOSDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC=NN21)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.